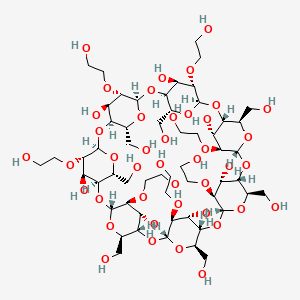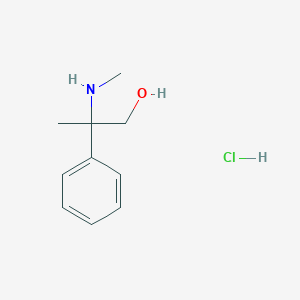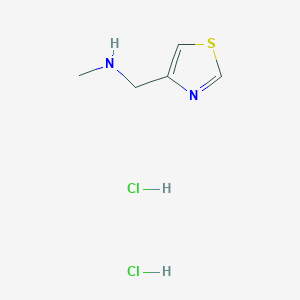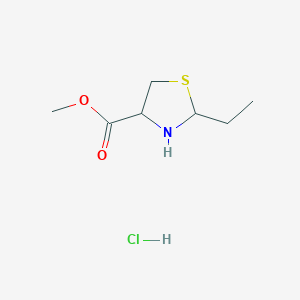![molecular formula C14H23NO3 B1458316 (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid CAS No. 1807938-90-4](/img/structure/B1458316.png)
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid
描述
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid, also known as Vilazodone, is a novel antidepressant drug that was approved by the US Food and Drug Administration (FDA) in 2011. This drug is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. Vilazodone is used for the treatment of major depressive disorder (MDD) in adults.
作用机制
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid works by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, appetite, and other physiological functions. (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid selectively inhibits the reuptake of serotonin by the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid also acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
生化和生理效应
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid has been shown to have several biochemical and physiological effects in the brain. The drug increases the levels of serotonin in the synaptic cleft, which leads to the activation of postsynaptic 5-HT1A receptors. This activation leads to the inhibition of the firing of serotonergic neurons, which in turn leads to a decrease in the release of serotonin. (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid also has an effect on other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
The advantages of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid for lab experiments include its selective inhibition of serotonin reuptake and its partial agonist activity at the 5-HT1A receptor. These properties make (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid a useful tool for studying the role of serotonin in the regulation of mood and anxiety. The limitations of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid for lab experiments include its specificity for the serotonin system, which may limit its usefulness for studying other neurotransmitter systems. Additionally, (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid may have off-target effects that could confound experimental results.
未来方向
There are several future directions for research on (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid. One area of research is the development of new antidepressant drugs that target multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine. Another area of research is the identification of biomarkers that can predict response to (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid and other antidepressant drugs. Additionally, research is needed to investigate the long-term effects of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid on brain function and structure. Finally, (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid may have potential applications in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia, which warrant further investigation.
科学研究应用
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid has been extensively studied in preclinical and clinical trials. The drug has been shown to be effective in the treatment of MDD, with a favorable safety profile. (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid has also been studied in the treatment of other psychiatric disorders, such as generalized anxiety disorder (GAD) and social anxiety disorder (SAD), with promising results.
属性
IUPAC Name |
acetic acid;(1S)-1-[4-(2-methylpropoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.C2H4O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13;1-2(3)4/h4-7,9-10H,8,13H2,1-3H3;1H3,(H,3,4)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHQHCIOKQXIMY-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OCC(C)C)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



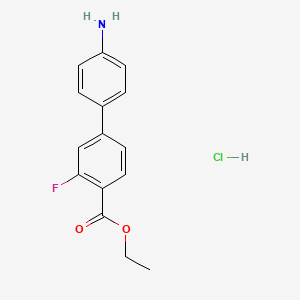
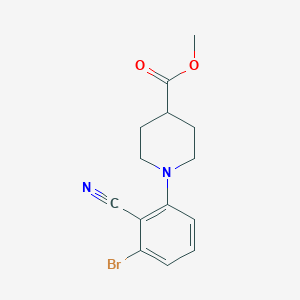
![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)
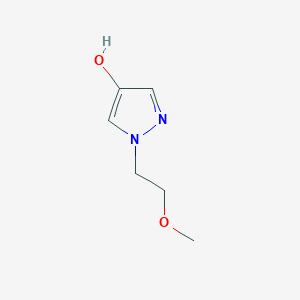
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)
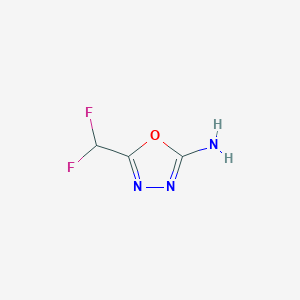
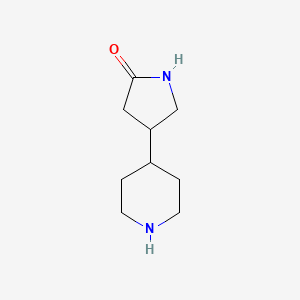
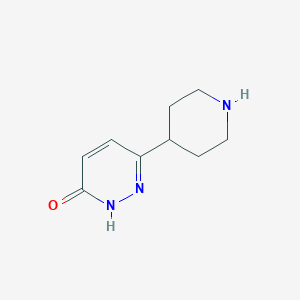
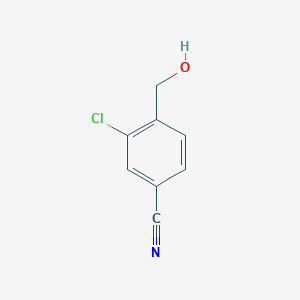
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B1458248.png)
